4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZVKMSWTZLDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, allowing for large-scale production.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazinecarbonyl group readily reacts with aldehydes and ketones to form hydrazones. For example:
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Reaction with benzaldehyde in ethanol under reflux yields N'-(benzylidene)-4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (85% yield) .
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Similar reactions with acetophenone require acidic catalysts (e.g., HCl) to form substituted hydrazones.
Mechanism :
-
Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.
Example Reaction Table :
| Carbonyl Compound | Conditions | Product Yield | Reference |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6 hr | 85% | |
| Acetophenone | EtOH, HCl, Δ | 78% |
Cyclization to Heterocycles
The hydrazine moiety facilitates cyclization reactions:
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With thiosemicarbazide , it forms 1,3,4-thiadiazole derivatives under acidic conditions (conc. H₂SO₄) .
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Reaction with 2,4-pentanedione yields pyrazole derivatives (e.g., 3,5-dimethylpyrazole) .
Key Data :
Structural Impact :
Cyclization enhances bioactivity by introducing aromatic heterocycles, as seen in antimicrobial studies.
Nucleophilic Substitution Reactions
The sulfonamide group participates in substitutions:
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Chlorination with POCl₃ converts the sulfonamide to a sulfonyl chloride intermediate.
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Alkylation using methyl iodide in DMF forms quaternary ammonium derivatives .
Reaction Conditions :
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Chlorination | POCl₃, Δ, 3 hr | Sulfonyl chloride formation | |
| Alkylation | CH₃I, DMF, K₂CO₃, 12 hr | N-methylated derivative |
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄ in acidic medium cleaves the hydrazine group to form a carboxylic acid.
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Reduction : NaBH₄ reduces the hydrazinecarbonyl to a hydrazine-alcohol derivative.
Example :
-
Oxidation yields 4-carboxy-N,N-dimethylbenzenesulfonamide (62% yield).
Complexation with Metal Ions
The sulfonamide and hydrazine groups act as ligands for transition metals:
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Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures.
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Cu(II) complex exhibits enhanced antibacterial activity compared to the parent compound.
Stoichiometry :
-
Typically 1:1 (metal:ligand), confirmed by Job’s method.
Acid/Base Reactivity
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The sulfonamide group (pKa ~10) deprotonates in basic media, forming water-soluble salts .
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Protonation of the hydrazine nitrogen occurs in strongly acidic conditions (pH < 2) .
Applications :
-
Salt formation improves solubility for pharmaceutical formulations.
Photochemical Reactions
Under UV light (λ = 254 nm):
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Degrades via cleavage of the N–S bond in the sulfonamide group.
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Forms 4-(hydrazinecarbonyl)benzenesulfonic acid as a primary photoproduct.
Biological Interactions
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's efficacy as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer progression, particularly carbonic anhydrase IX, which is overexpressed in various tumors.
Case Study: Carbonic Anhydrase Inhibition
A study conducted by Nemr et al. demonstrated that derivatives of benzenesulfonamide, including compounds similar to 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, exhibited potent inhibitory activity against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. These findings suggest the potential of such compounds in cancer treatment strategies targeting tumor microenvironments .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 4e | CA IX | 10.93 |
| 4g | CA IX | 15.00 |
| 4h | CA IX | 25.06 |
Mechanistic Studies
Mechanistic investigations into the action of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide reveal its role in inducing apoptosis in cancer cells. In vitro studies indicated that treatment with this compound led to significant increases in markers of apoptosis, suggesting it may trigger cell death pathways in malignant cells .
Enzyme Inhibition
Besides its anticancer properties, the compound also functions as an inhibitor for other enzymes, including histone demethylases. This inhibition can alter gene expression profiles associated with cancer progression.
Case Study: Histone Demethylase Inhibition
Research has shown that compounds structurally similar to 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can effectively inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. The inhibition of LSD1 leads to reactivation of silenced tumor suppressor genes, providing a dual mechanism for combating cancer .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 12 | LSD1 | 31 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The sulfonamide moiety is known for its broad-spectrum antibacterial activity.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial effects of sulfonamide derivatives, compounds similar to 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide showed significant inhibition against various bacterial strains, indicating their potential as therapeutic agents against infections .
Mechanism of Action
The mechanism of action of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Table 1: Structural Comparison
Key Observations :
- N,N-Dimethyl Substitution : Enhances lipophilicity and bioavailability compared to unsubstituted analogs (e.g., 4-[N′-(Arylmethylidene)-hydrazinecarbonyl]benzenesulfonamide). This modification improves membrane permeability, critical for enzyme inhibition .
- Fluorescence probes (e.g., dansyl derivatives) require conjugated systems for metal ion detection .
- Heterocyclic Additions : Pyridine or chromene moieties () introduce planar structures that enhance DNA intercalation or protein binding, driving antiproliferative activity .
Key Observations :
- Melting Points : Arylidene derivatives (e.g., 218–219°C in ) exhibit higher melting points due to increased crystallinity from π-π stacking .
- IR Signatures : All compounds show strong C=O stretches (~1660 cm⁻¹) and S-O vibrations (~1320–1150 cm⁻¹). Hydrazinecarbothioamides () display unique C=S stretches (~1250 cm⁻¹) .
Key Observations :
- Enzyme Inhibition : The N,N-dimethyl group enhances binding to carbonic anhydrase IX (CA IX) by improving hydrophobic interactions .
- Antiproliferative Activity : Heterocyclic derivatives (e.g., thiophene) show superior activity (IC₅₀ ~20 μM) compared to doxorubicin (IC₅₀ = 32 μM) .
- Selective Sensing : Dansyl-modified derivatives achieve Zn²⁺ detection via chelation-enhanced fluorescence (CHEF), with minimal interference from Fe³⁺ or Cu²⁺ .
Biological Activity
4-(Hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative, has gained attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a hydrazinecarbonyl group attached to a dimethylbenzenesulfonamide moiety. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit considerable antimicrobial properties. The following table summarizes the antimicrobial activity of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 | |
| Candida albicans | 14 |
The compound demonstrated a broad spectrum of activity, particularly effective against Gram-negative bacteria such as E. coli and P. aeruginosa.
Anticancer Activity
4-(Hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide has been evaluated for its anticancer properties. A study assessed its anti-proliferative effects on various cancer cell lines using the US-NCI protocol. The results are summarized below:
These findings indicate that the compound exhibits promising cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent.
Anticonvulsant Activity
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anticonvulsant activity. A study utilized three seizure models (Maximal Electroshock, Subcutaneous Metrazol, and 6 Hz model) to evaluate efficacy:
The results indicate that this compound provides complete protection in the 6 Hz test model, highlighting its potential as an anticonvulsant agent.
The biological activity of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can be attributed to its ability to inhibit specific enzymes and pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), crucial in bacterial folate synthesis. Molecular docking studies suggest that this compound may bind effectively to DHPS, providing insights into its antimicrobial mechanism .
Case Studies
- Antimicrobial Efficacy : A study examined various sulfonamide derivatives, including 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, revealing that modifications in the hydrazine moiety significantly enhance antibacterial activity against resistant strains of bacteria .
- Anticancer Research : In a clinical trial assessing new anticancer agents, this compound was part of a library screened for activity against multiple cancer cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide?
The compound is typically synthesized via hydrazinolysis of a precursor carbonyl derivative. For example, a related benzenesulfonamide hydrazide was prepared by refluxing the corresponding ester with hydrazine monohydrate in ethanol, yielding 78% after purification . Key steps include:
- Reaction conditions : Reflux in ethanol for 12–24 hours.
- Purification : Filtration and washing with water to remove excess hydrazine.
- Characterization : ESI-MS for molecular ion confirmation, for structural elucidation (e.g., δ 7.42 ppm for NH protons), and IR spectroscopy for carbonyl (1614 cm) and hydrazine (3309 cm) groups .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Q. What are the primary research applications of this compound in academic settings?
- Enzyme inhibition : As a carbonic anhydrase (CA) inhibitor, its hydrazinecarbonyl group interacts with zinc in the enzyme active site .
- Anticancer research : Derivatives show antiproliferative activity against MCF-7 breast cancer cells (IC 20–31 µM) via CA IX targeting .
- Chemical probes : Hydrazinecarbonyl sulfonamides serve as fluorescence sensors for metal ions (e.g., Zn) through chelation-induced emission shifts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for hydrazinecarbonyl-containing sulfonamides?
Q. How should researchers address contradictions in biological activity data across studies?
- Control experiments : Verify compound purity and stability under assay conditions (e.g., pH, temperature) .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 vs. HeLa) and enzyme isoforms (e.g., CA II vs. CA IX) .
- Statistical validation : Apply multivariate analysis to distinguish biological variability from experimental noise .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Spectroscopic titration : UV-Vis and fluorescence quenching to monitor metal-binding stoichiometry (e.g., 1:1 Zn complexation) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes .
- Kinetic assays : Measure values for enzyme inhibition using stopped-flow techniques .
Q. How can computational methods enhance the design of derivatives with improved efficacy?
- Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with biological activity .
- ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
